molecular formula C9H10N2 B1295912 2-(Benzylamino)acetonitrile CAS No. 3010-05-7

2-(Benzylamino)acetonitrile

Cat. No. B1295912
CAS RN: 3010-05-7
M. Wt: 146.19 g/mol
InChI Key: COCONHAJXGRUOC-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

A solution of the ClCH2CN (316 g, 4.19 mol) in EtOAc (200 mL) was added dropwise to benzylamine (900 g, 8.40 mol) while the mixture was vigorously stirred. The mixture was warmed gently to 45° C. for 0.5 h and a white precipitate was removed by filtration. The filtrate was concentrated in vacuo to give the title compound (606 g, 99%) as yellow oil; 1H NMR: (CDCl3) 3.56 (2H, s), 3.94 (2H, s), 7.28-7.40 (5H, m).
Quantity
316 g
Type
reactant
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]#[N:4].[CH2:5]([NH2:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CCOC(C)=O>[CH2:5]([NH:12][CH2:2][C:3]#[N:4])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
316 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
900 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 606 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.